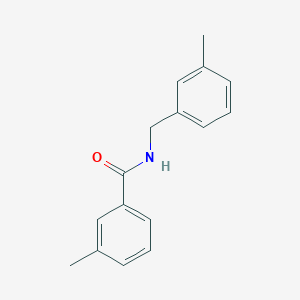

3-methyl-N-(3-methylbenzyl)benzamide

Description

Significance of Benzamide (B126) Derivatives as Core Structures in Molecular Science

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This seemingly simple arrangement gives rise to a three-dimensional structure that is highly amenable to chemical modification, allowing for the creation of extensive libraries of compounds with fine-tuned electronic and steric properties. The amide bond itself is a key feature, providing a stable, planar linkage that can participate in hydrogen bonding, a crucial interaction in biological systems.

The significance of the benzamide scaffold is underscored by its prevalence in a multitude of biologically active molecules. These compounds have been shown to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. google.com This versatility has made benzamide derivatives a subject of intense research in medicinal chemistry, as scientists continue to explore their potential as therapeutic agents. nih.gov The ability to systematically alter the substituents on both the benzene ring and the amide nitrogen allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how molecular structure dictates biological function. researchgate.net

Overview of "3-methyl-N-(3-methylbenzyl)benzamide" within the Context of N-Benzylbenzamides

Within the extensive family of benzamide derivatives, the N-benzylbenzamides represent a significant subclass. These compounds feature a benzyl (B1604629) group attached to the amide nitrogen, introducing an additional aromatic ring and a degree of conformational flexibility. This structural motif has been the focus of numerous studies, leading to the discovery of compounds with a range of biological activities. For instance, various N-benzylbenzamide derivatives have been investigated as tyrosinase inhibitors, tubulin polymerization inhibitors with antitumor activities, and dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org

"this compound" is a specific member of this subclass, characterized by the presence of a methyl group at the 3-position of both the benzoyl and the benzyl aromatic rings. While specific research on this exact compound is limited in publicly available literature, its structure suggests it is a lipophilic molecule. Its properties can be inferred from the broader understanding of N-benzylbenzamides and the influence of methyl substitutions. The methyl groups can impact the compound's solubility, metabolic stability, and its ability to bind to biological targets.

Below is a table of predicted and known physicochemical properties for this compound and a closely related compound.

| Property | This compound | N-benzyl-N-methylbenzamide |

| Molecular Formula | C₁₅H₁₅NO | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol | 225.29 g/mol |

| LogP (predicted) | 3.6 | 2.959 |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Rotatable Bonds | 3 | 3 |

Note: Data for this compound is based on its chemical structure, while data for N-benzyl-N-methylbenzamide is from established chemical databases. chemeo.com

Historical Context and Evolution of Research on Substituted Benzamides

The journey of substituted benzamides in science began with the broader exploration of organic chemistry in the 19th century. The development of synthetic methods allowed for the creation of a wide variety of aromatic compounds, including derivatives of benzoic acid. Early research was primarily focused on the chemical properties and synthesis of these molecules.

The 20th century marked a significant shift towards investigating the biological activities of substituted benzamides. A pivotal moment in this evolution was the discovery of the therapeutic potential of certain benzamide derivatives. For example, the development of drugs like procainamide, an antiarrhythmic agent, highlighted the value of the benzamide scaffold in medicine. The latter half of the 20th century saw the emergence of substituted benzamides as a new class of antipsychotic drugs, with sulpiride (B1682569) being a key example. This discovery opened up a new avenue of research into the interaction of these compounds with dopamine (B1211576) receptors in the central nervous system.

The evolution of analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, has provided deeper insights into the three-dimensional structures of benzamide derivatives and their interactions with biological macromolecules. More recently, the advent of computational chemistry and molecular modeling has further accelerated research, enabling the rational design of novel benzamide-based compounds with specific desired properties. This historical progression from basic synthesis to targeted drug design illustrates the enduring importance of the substituted benzamide scaffold in scientific research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-[(3-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-5-3-7-14(9-12)11-17-16(18)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTWOBQRYAOYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles for N Benzylbenzamide Derivatives

Systematic Exploration of Substituent Effects on Molecular Recognition

Systematic studies on N-benzylbenzamide derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. The introduction of methyl groups, as seen in 3-methyl-N-(3-methylbenzyl)benzamide, is a key strategy in medicinal chemistry to probe steric and electronic effects within a ligand-receptor binding pocket.

On the other hand, studies on N-benzylbenzamide derivatives with substitutions on the benzyl (B1604629) ring have shown that the position of the substituent is crucial for activity. For instance, in the context of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulation, substitutions on the benzyl ring have been extensively explored. acs.org While specific data for a 3-methyl substitution on the benzyl ring is not detailed in broad screens, the general principle is that the electronic and steric properties of the substituent dictate the interaction with the target protein. For example, the introduction of sterically demanding groups in the para position of the benzyl ring has been shown to shift activity profiles. acs.org

The combination of methyl groups at the 3-position of both the benzoyl and benzyl rings in this compound suggests a deliberate design to optimize steric and hydrophobic interactions within a specific binding site. The meta-positioning of the methyl groups can influence the molecule's conformational flexibility and its ability to adopt a bioactive conformation.

Table 1: Effect of Methyl Group Position on the Properties of Benzamide (B126) Derivatives

| Compound | Methyl Group Position | Observed Effect | Reference |

| 3-methyl-N-phenylbenzamide | 3-position of benzoyl ring | C=O bond is anti to the methyl group; influences dihedral angles between rings. | nih.gov |

| N-(3-methylphenyl)benzamide | 3-position of aniline (B41778) ring | N-H bond is anti to the methyl group; affects dihedral angles. | nih.gov |

| N-benzylbenzamide derivatives | Varied on benzyl ring | Position and nature of substituent critically influence biological activity for various targets. | acs.orgnih.gov |

Rational Design Strategies for Targeted Biological Interactions

The design of N-benzylbenzamide derivatives for specific biological targets often involves a rational approach based on known pharmacophores or by merging features of known ligands. acs.orgnih.gov The benzamide linker itself is a common motif in many biologically active compounds, and its modification is a key strategy in drug design. mdpi.com

For instance, the N-benzylbenzamide scaffold has been identified as a suitable framework for dual-target ligands, such as those modulating sEH and PPARγ. acs.org The design process for such molecules involves identifying a common pharmacophore that can be accommodated by both targets. The benzylamide moiety can act as a replacement for other chemical groups, such as an acidic headgroup, while maintaining desired biological activity. acs.org

The selection of methyl groups as substituents in this compound can be rationalized in several ways. Methyl groups can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets in a protein. They can also influence the compound's metabolic stability by blocking potential sites of oxidation. Furthermore, the electronic effect of a methyl group, being weakly electron-donating, can subtly modulate the reactivity and binding properties of the aromatic rings.

Conformational Analysis and Its Influence on SAR

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For N-benzylbenzamide derivatives, the rotational freedom around the amide bond and the bonds connecting the aromatic rings allows for a range of possible conformations.

In the solid state, the structure of the related N-(3-methylphenyl)benzamide shows that the N-H and C=O bonds of the amide group are in a trans orientation. nih.gov The two aromatic rings are significantly twisted relative to the plane of the amide group, with dihedral angles ranging from 70.6° to 74.2°. nih.govresearchgate.net This non-planar conformation is a common feature of benzanilides. nih.govnih.gov The presence of a meta-methyl group on the aniline fragment influences the conformation of the N-H bond, which is found to be anti to the substituent. nih.gov

Similarly, for 3-methyl-N-phenylbenzamide, the amide group –NHCO– forms significant dihedral angles with both the benzoyl and aniline rings. nih.gov The relative orientation of the two rings is also non-planar. nih.gov

For this compound, it can be inferred that the molecule will also adopt a non-planar conformation. The presence of the additional methylene (B1212753) bridge in the benzyl group introduces another point of flexibility. The preferred conformation in a biological environment will be the one that minimizes steric clashes and maximizes favorable interactions with the target protein. The meta-methyl groups on both rings will likely play a significant role in restricting the conformational freedom and favoring a specific bioactive conformation.

Table 2: Conformational Features of Related Benzamide Derivatives

| Compound | Key Conformational Feature | Dihedral Angle Between Rings | Reference |

| N-(3-methylphenyl)benzamide | Trans amide bond, non-planar rings | 70.6° - 74.2° | nih.govresearchgate.net |

| 3-methyl-N-phenylbenzamide | Trans amide bond, non-planar rings | 22.17° and 75.86° (two molecules in asymmetric unit) | nih.gov |

Development of Multi-Targeting Ligands Based on Benzamide Scaffolds

The development of ligands that can modulate multiple targets simultaneously is a growing area of interest in drug discovery, particularly for complex diseases. mdpi.com The benzamide scaffold is a promising starting point for the design of such multi-targeting agents due to its presence in a wide range of biologically active molecules. acs.orgmdpi.com

The N-benzylbenzamide framework has been successfully utilized to create dual inhibitors of sEH and PPARγ. acs.org This was achieved by merging the pharmacophoric elements of known inhibitors for each target into a single molecule. The rationale is that simultaneously addressing multiple risk factors can lead to a more effective therapeutic outcome. acs.org

While there is no specific information on this compound as a multi-targeting ligand, its structural features are consistent with those of other benzamide derivatives that have shown polypharmacology. The strategic placement of the methyl groups could potentially confer affinity for more than one target. For a molecule to be a successful multi-target ligand, it needs to achieve a balance of activity at the desired targets. The optimization of this balance often requires extensive SAR studies, where substituents like methyl groups are systematically moved around the scaffold to fine-tune the interactions with each target.

Mechanistic Investigations of Biological Activity in Vitro Studies

Enzyme Inhibition and Modulation Studies

In vitro studies are crucial for elucidating the mechanisms by which a compound exerts its biological effects. This section explores the inhibitory and modulatory activities of 3-methyl-N-(3-methylbenzyl)benzamide and related benzamide (B126) derivatives on several key enzymes.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

No specific in vitro studies on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) have been identified in the reviewed scientific literature.

However, research into the broader class of benzamide derivatives has revealed significant cholinesterase inhibitory potential, which is relevant for the development of treatments for neurodegenerative diseases like Alzheimer's disease. Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine; inhibiting the enzymes that break it down, AChE and BChE, is a key therapeutic strategy.

A study on newly synthesized benzamide compounds demonstrated their potential as inhibitors of both AChE and BChE. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent AChE inhibitor with an IC₅₀ value of 0.056 µM. Another study on N-arylmethylamide derivatives identified compounds with moderate to potent inhibitory activity against both enzymes. Specifically, compound 22j from the study showed potent BuChE inhibition (IC₅₀ = 0.46 µM) and moderate AChE inhibition (IC₅₀ = 6.52 µM), while compound 22c acted as a dual inhibitor with IC₅₀ values of 1.11 µM for AChE and 1.14 µM for BuChE.

These findings suggest that the benzamide scaffold is a promising starting point for the design of new cholinesterase inhibitors. Molecular docking studies have indicated that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 |

| Compound 22j | AChE | 6.52 |

| BuChE | 0.46 | |

| Compound 22c | AChE | 1.11 |

| BuChE | 1.14 |

β-Secretase (BACE1)

There are no specific in vitro studies detailing the inhibitory activity of this compound against β-secretase (BACE1) in the reviewed literature.

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic target. Research has explored the potential of various organic compounds, including benzamides, as BACE1 inhibitors.

A study focused on new benzamides as multi-target compounds investigated their BACE1 inhibitory activity. The synthesized benzamides showed IC₅₀ values ranging from 9.01 to 87.31 μM. The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), displayed an IC₅₀ of 9.01 µM against BACE1. This highlights the potential of the benzamide structure for BACE1 inhibition. Molecular modeling from the study suggested that these inhibitors may function by reducing the flexibility of the enzyme, thereby impeding its function.

Table 2: BACE1 Inhibitory Activity of a Selected Benzamide Derivative

| Compound | IC₅₀ (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 |

Tyrosinase

Specific in vitro data on the tyrosinase inhibitory activity of this compound could not be found in the reviewed scientific literature.

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning. Several studies have investigated N-benzylbenzamide derivatives as potent tyrosinase inhibitors.

One study described a series of N-benzylbenzamide derivatives with hydroxyl groups that showed potent inhibition of mushroom tyrosinase, with one compound exhibiting an IC₅₀ of 2.2 µM. Another study on N-arylated-4-yl-benzamides containing a thiazole-triazole core also reported potent tyrosinase inhibition, with many compounds having lower IC₅₀ values than the standard, kojic acid (IC₅₀ = 16.83 µM). Kinetic studies revealed that some of these compounds act as non-competitive inhibitors, forming an enzyme-inhibitor complex. The presence of electron-donating groups on the benzamide structure appears to contribute to higher inhibitory activity.

Table 3: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives

| Compound Class/Derivative | IC₅₀ (µM) | Inhibition Type |

| N-benzylbenzamide derivative (15 ) | 2.2 | Not specified |

| N-arylated 4-yl-benzamide (9c ) | Potent (specific value not provided, but lower than standard) | Non-competitive |

| Kojic Acid (Standard) | 16.83 | - |

Soluble Epoxide Hydrolase (sEH)

There is no specific information available in the reviewed literature regarding the in vitro inhibitory activity of this compound on soluble epoxide hydrolase (sEH).

sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a therapeutic strategy for managing cardiovascular diseases, inflammation, and pain.

Research has identified N-benzylbenzamide derivatives as a class of sEH inhibitors. A study focused on discovering dual sEH and peroxisome proliferator-activated receptor γ (PPARγ) modulators developed N-benzylbenzamide derivatives, with one compound achieving a submicromolar IC₅₀ of 0.3 µM for sEH. Another investigation into benzamide derivatives containing a urea (B33335) moiety also led to the identification of potent sEH inhibitors. Molecular docking studies suggest these inhibitors can form hydrogen-bonding interactions within the enzyme's active site.

Table 4: sEH Inhibitory Activity of a Selected N-Benzylbenzamide Derivative

| Compound | IC₅₀ (µM) |

| N-Benzylbenzamide derivative (14c ) | 0.3 |

Histone Deacetylases (HDACs)

No in vitro studies were found that specifically report on the inhibitory activity of this compound against histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, which can lead to the repression of gene transcription. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders.

Benzamides are a known class of HDAC inhibitors, often functioning as zinc-binding groups within the enzyme's active site. Research has led to the development of various benzamide-containing compounds that show inhibitory effects on different HDAC isoforms. For example, some benzohydrazides have demonstrated moderate selectivity for class I HDACs. The development of isoform-selective HDAC inhibitors is an active area of research to enhance therapeutic efficacy and reduce side effects.

Glucokinase Activation Mechanisms

There is no information in the reviewed scientific literature on the specific glucokinase activation mechanisms or potency (EC₅₀) of this compound.

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Glucokinase activators (GKAs) enhance the enzyme's activity, leading to increased insulin (B600854) secretion and hepatic glucose uptake, making them a therapeutic target for type 2 diabetes.

The benzamide scaffold has been utilized in the design of potent glucokinase activators. A study on a series of benzamide derivatives identified compounds with EC₅₀ values in the nanomolar range. For instance, compounds 5 and 16b from this study showed EC₅₀ values of 28.3 nM and 44.8 nM, respectively, with activation folds of 2.4 and 2.2. These findings underscore the potential of benzamide-based structures in the development of new antidiabetic agents that function through glucokinase activation.

Table 5: Glucokinase Activation by Selected Benzamide Derivatives

| Compound | EC₅₀ (nM) | Activation Fold |

| Compound 5 | 28.3 | 2.4 |

| Compound 16b | 44.8 | 2.2 |

Phosphodiesterase 10A (PDE10A)

There is currently no publicly available scientific literature or data detailing the in vitro inhibitory activity of this compound or other N-benzylbenzamide derivatives on phosphodiesterase 10A (PDE10A). Studies on PDE10A inhibitors have primarily focused on other chemical scaffolds, such as imidazo[1,5-a]quinoxalines and benzimidazole (B57391) analogues. nih.govfrontiersin.org Therefore, the potential for this compound to act as a PDE10A inhibitor remains uninvestigated.

Receptor Binding and Activation Studies (e.g., Peroxisome Proliferator-Activated Receptor γ)

While direct studies on this compound are not available, research on the broader class of N-benzylbenzamide derivatives indicates a potential for these compounds to modulate the activity of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of adipogenesis and glucose metabolism. acs.orgnih.gov

N-benzylbenzamide derivatives have been identified as a promising scaffold for the development of dual-target ligands for soluble epoxide hydrolase (sEH) and PPARγ. acs.org Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications to the N-benzylbenzamide core can significantly impact their PPARγ activation potential. For instance, the substitution pattern on the benzyl (B1604629) ring has been shown to be a critical determinant of activity. acs.org

A study on N-benzylbenzamide derivatives as dual sEH/PPARγ modulators revealed that while many compounds in the series exhibited activity on PPARγ, the potency varied based on the specific substitutions. acs.org The introduction of sterically demanding groups at the para position of the benzyl ring was found to alter the activity profile. acs.org Although the specific 3-methyl substitution pattern of the compound was not evaluated, these findings suggest that the methyl groups on both the benzoyl and benzyl rings of this compound would likely influence its binding and activation of PPARγ.

The table below presents data for a representative N-benzylbenzamide derivative from a study on dual sEH/PPARγ modulators, illustrating the potential for this class of compounds to activate PPARγ. acs.org

Table 1: In Vitro PPARγ Activation by a Representative N-Benzylbenzamide Derivative

| Compound | PPARγ EC₅₀ (µM) | Maximum Activation (% of control) |

|---|---|---|

| 14c | 0.3 | Not Reported |

Data sourced from a study on dual sEH/PPARγ modulators. acs.org

Protein Interaction Profiling (e.g., Tubulin Polymerization Inhibition)

The N-benzylbenzamide scaffold has been identified as a promising structural motif for the development of tubulin polymerization inhibitors. researchgate.net These compounds are known to bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

While there is no specific data on the tubulin polymerization inhibitory activity of this compound, several studies have explored the SAR of related N-benzylbenzamide derivatives. These studies have demonstrated that various substitutions on both the benzoyl and benzyl rings can lead to potent anti-tubulin activity. For example, a series of novel N-benzylbenzamide derivatives were synthesized and shown to exhibit significant antiproliferative activities in the nanomolar range against several cancer cell lines. researchgate.net The mechanism of action was confirmed to be the inhibition of tubulin polymerization via binding to the colchicine site. researchgate.net

The positioning of substituents on the aromatic rings is crucial for the interaction with the colchicine binding pocket. The specific 3-methyl substitutions on both rings of this compound would be expected to influence its conformation and binding affinity to tubulin.

Below is a data table showcasing the tubulin polymerization inhibitory activity of a representative N-benzylbenzamide derivative from a study on potent antitumor agents. researchgate.net

Table 2: In Vitro Tubulin Polymerization Inhibition by a Representative N-Benzylbenzamide Derivative

| Compound | Tubulin Polymerization IC₅₀ (µM) |

|---|---|

| 20b | 1.8 |

Data sourced from a study on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. researchgate.net

Elucidation of Molecular Mechanisms within Cellular Systems (In Vitro)

The molecular mechanisms of this compound in cellular systems have not been directly investigated. However, based on the known activities of the N-benzylbenzamide scaffold, several potential in vitro effects can be inferred.

Given the potential for PPARγ activation, this compound could modulate the expression of PPARγ target genes. In cellular systems such as 3T3-L1 preadipocytes, activation of PPARγ by agonist compounds has been shown to trigger adipocyte differentiation, which can be visualized by the accumulation of lipid droplets. acs.org

Furthermore, as a potential tubulin polymerization inhibitor, this compound could induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis. This is a common mechanism for compounds that target the colchicine binding site of tubulin. researchgate.netnih.gov The apoptotic pathway can be investigated through various cellular assays, including analysis of caspase activation and DNA fragmentation.

The metabolic stability of a compound is a crucial factor in its cellular activity and is often evaluated using in vitro systems such as liver microsomes. A study on a related N-benzylbenzamide derivative (compound 1c) in rat liver microsomes demonstrated good metabolic stability, with approximately 92% of the compound remaining after a 1-hour incubation. acs.org This suggests that N-benzylbenzamide derivatives may have sufficient stability to exert their effects in cellular assays without rapid degradation.

Computational Chemistry and Theoretical Analysis of 3 Methyl N 3 Methylbenzyl Benzamide and Analogues

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For benzamide (B126) derivatives, including 3-methyl-N-(3-methylbenzyl)benzamide, docking studies can elucidate how they interact with the active sites of various enzymes or receptors.

Research on analogous benzamide structures has demonstrated their potential to inhibit a range of biological targets. For instance, docking studies on novel benzamide derivatives have been used to model interactions with enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com In these studies, ligands showed binding affinities comparable to known inhibitors, with interactions often involving hydrogen bonds formed by the amide linker and π-π stacking from the aromatic rings. mdpi.comacs.org

Similarly, in the context of anti-tuberculosis drug development, molecular docking has been used to study benzamide inhibitors of the Mycobacterium tuberculosis enzyme InhA. nih.gov The modeling helps to identify the key amino acid residues involved in binding and to understand the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds. nih.gov For example, the benzamide moiety can form crucial hydrogen bonds, while the substituted phenyl rings can engage in hydrophobic interactions within the target's binding pocket. nih.gov

The interaction of a ligand like this compound with a hypothetical target could be modeled to predict its binding mode and affinity. Key interactions would likely involve:

Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the carbonyl C=O group as an acceptor. acs.org

Hydrophobic and π-Interactions: The two methyl-substituted benzene (B151609) rings engaging in hydrophobic, π-π, or cation-π interactions with nonpolar and aromatic residues in the binding site. acs.org

A typical output from a molecular docking study is a binding affinity score, often expressed in kcal/mol, which estimates the free energy of binding. Lower values indicate a more favorable interaction.

Table 1: Example of Molecular Docking Results for Benzamide Analogues Against Various Targets

| Compound/Analogue | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) | Reference |

|---|---|---|---|---|---|

| JW4 (a dimethoxy benzamide) | Acetylcholinesterase (AChE) | -11.2 | - | H-bonding, Hydrophobic | mdpi.com |

| JW7 (a trimethoxy benzamide) | Acetylcholinesterase (AChE) | -10.8 | - | H-bonding, Hydrophobic | mdpi.com |

| Analogue 7c (an isoindolinedione-benzamide) | Butyrylcholinesterase (BChE) | Not specified | Asn68, Thr120, Trp82 | H-bond, π-π stack, π-cation | acs.org |

| Analogue 7j (an isoindolinedione-benzamide) | Acetylcholinesterase (AChE) | Not specified | Phe295, Tyr337, Trp86 | H-bond, π-π stack | acs.org |

This table is illustrative and compiles data from studies on various benzamide-containing compounds to show the type of information generated through molecular docking.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the receptor, the stability of the complex, and a more refined estimation of binding energetics. researchgate.net

For a flexible molecule like this compound, conformational analysis is critical. The molecule possesses several rotatable bonds, and its three-dimensional shape can vary significantly. nih.gov MD simulations can sample these different conformations to identify low-energy, stable states both in solution and when bound to a target. researchgate.net This is essential because the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy conformation in an unbound state. researchgate.net

MD simulations of benzamide analogues bound to their target proteins have been used to assess the stability of the predicted docking poses. mdpi.com By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can confirm whether the ligand remains stably bound in the active site. These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide a more accurate calculation of binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The inherent flexibility of the benzamide amide bond has been studied using computational methods, which show that intramolecular hydrogen bonds can predetermine the ligand's conformation and influence its binding. nih.gov

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for studying molecules by solving the electronic structure of the system.

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of benzamide derivatives. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be mapped out. researchgate.netnih.gov

For example, a DFT study on the formation of N-(carbomylcarbamothioyl)benzamide successfully computed the reaction pathway, identifying a rate-determining transition state. researchgate.netnih.gov Such studies use specific functionals and basis sets (e.g., B3LYP/6-31g(d)) to model the reaction. researchgate.netnih.gov This approach could be applied to understand the synthesis of this compound, which typically involves the acylation of 3-methylbenzylamine (B90883) with 3-methylbenzoyl chloride. DFT could model the nucleophilic attack of the amine on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the leaving group, providing activation energies for each step.

Table 2: Illustrative DFT Calculation of a Reaction Step

| Species | Method | Relative Free Energy (kcal/mol) | Description | Reference |

|---|---|---|---|---|

| Reactants | B3LYP/6-31g(d) | 0.00 | Starting materials | researchgate.net |

| Transition State 1 (TS1) | B3LYP/6-31g(d) | 25.0 (example value) | Energy barrier for the rate-determining step | researchgate.net |

| Intermediate 1 | B3LYP/6-31g(d) | 5.0 (example value) | A transient species formed during the reaction | researchgate.net |

This table uses data from a study on a different benzamide to illustrate the type of energetic information obtained from DFT calculations of a reaction mechanism.

DFT calculations can determine a wide range of electronic properties that act as reactivity descriptors. These descriptors help characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which visually identifies sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

For this compound, DFT could be used to calculate these properties. The results would show the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon. The analysis of the HOMO and LUMO would reveal the orbitals involved in potential charge-transfer interactions with a biological receptor. Studies on chlorinated phenyl benzamides have shown that DFT can effectively compute band gaps and relate them to the material's properties. researchgate.net

This table provides an example of the types of descriptors that can be calculated and is not based on specific experimental data for the title compound.

In Silico Screening and Virtual Library Design for Benzamide Scaffolds

The benzamide core is considered a "privileged scaffold" in medicinal chemistry because it is a structural motif capable of binding to a variety of biological targets. This makes it an excellent starting point for designing focused chemical libraries for drug discovery.

In silico (computational) screening allows for the rapid evaluation of large virtual libraries of compounds against a specific target. For the benzamide scaffold, a virtual library can be created by systematically modifying the substitution patterns on the two aromatic rings of a parent molecule like this compound. This process, known as scaffold decoration, can generate thousands of virtual analogues. chalmers.se

These virtual libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule-of-five) and pharmacokinetic (ADME - absorption, distribution, metabolism, excretion) predictions. nih.govmdpi.com The remaining compounds are then subjected to high-throughput virtual screening, typically using molecular docking, to identify the most promising candidates for synthesis and biological testing. nih.gov This approach significantly accelerates the lead optimization process by prioritizing compounds with the highest predicted activity and most favorable drug-like properties. nih.govmdpi.com For example, a virtual combinatorial library of benzamides was successfully screened to identify new potent inhibitors of an enzyme from Mycobacterium tuberculosis. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

High-resolution spectroscopic techniques are indispensable for the elucidation of the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For a compound like 3-methyl-N-(3-methylbenzyl)benzamide, both ¹H and ¹³C NMR would be utilized.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the closely related compound N-benzylbenzamide , characteristic signals would be observed for the aromatic protons on both benzene (B151609) rings and the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. nih.gov

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. For a related compound, 3-Methylbenzamide , characteristic peaks would identify the carbonyl carbon, the methyl carbon, and the distinct aromatic carbons. researchgate.net

Illustrative ¹H and ¹³C NMR Data for Related Benzamide (B126) Derivatives:

| Compound | Technique | Solvent | Characteristic Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| Benzamide | ¹H NMR | CDCl₃ | 8.03 (d, 1H), 7.77-7.57 (m, 2H), 7.48-7.36 (m, 2H), 6.33 (br, 2H) | researchgate.net |

| Benzamide | ¹³C NMR | CDCl₃ | 169.91, 132.81, 132.23, 128.65, 127.51 | researchgate.net |

| 3-Methylbenzamide | ¹H NMR | CDCl₃ | 7.65 (s, 1H), 7.59-7.51 (m, 1H), 7.45-7.42 (m, 2H), 6.19 (br, 2H), 2.39 (s, 3H) | researchgate.net |

| 3-Methylbenzamide | ¹³C NMR | CDCl₃ | 170.54, 138.34, 133.52, 132.82, 128.65, 128.16, 124.48, 21.33 | researchgate.net |

| N-Benzylbenzamide | ¹H NMR | CDCl₃ | 7.78 (A), 7.49-7.38 (B), 7.38-7.30 (C), 6.5 (D), 4.628 (E, J(D,E)=5.7Hz) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can further aid in structure confirmation. For this compound, a high-resolution mass spectrometer (HRMS) would be used to determine the exact mass, confirming the molecular formula. The NIST WebBook provides mass spectral data for the isomeric compound Benzamide, N-(3-methylphenyl)-3-methyl- , which shows a molecular ion peak corresponding to its molecular weight. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a benzamide, key characteristic absorption bands would be expected for the N-H stretch and the C=O (amide I) stretch. For the related compound N-methylbenzamide , these characteristic peaks are well-documented. nist.govnih.gov Similarly, N-benzylbenzamide shows a strong C=O stretching band. researchgate.net

Illustrative IR Data for Related Benzamide Derivatives:

| Compound | Technique | Medium | Characteristic Absorption Bands (cm⁻¹) | Source |

| N-methylbenzamide | IR | Gas Phase | N-H stretch (~3450), C=O stretch (~1680) | nist.gov |

| N-benzylbenzamide | FTIR | KBr disc | C=O stretch (1645), N-H bend (1597) | researchgate.net |

Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water with a modifier like formic acid, would be developed. nih.govacs.org The retention time of the main peak would be a key identifier for the compound, and the peak area would be used to quantify its purity. The separation of positional isomers of substituted benzamides can be achieved using reversed-phase liquid chromatography. acs.org

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful technique for purity assessment. Given the likely volatility of this compound, GC-MS would be an excellent method for both separation and identification. The mass spectrum obtained from the GC-MS can be compared to a library or reference spectrum for confirmation. GC-MS has been successfully used for the analysis of various amide isomers. nih.govatlantis-press.com

Capillary Electrophoresis (CE)

While less common for routine purity analysis of such compounds compared to HPLC and GC, capillary electrophoresis can offer very high separation efficiency and is particularly useful for charged or highly polar molecules. Its application to benzamide derivatives would depend on the specific analytical challenges encountered.

Development of Advanced Analytical Methods for Complex Matrices

In many research contexts, it is necessary to detect and quantify a compound within a complex mixture, such as a biological fluid or an environmental sample. This requires the development of highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. A method for this compound would involve developing an HPLC method to separate it from matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion) and one or more product ions formed by fragmentation, which provides a very high degree of specificity. Such methods have been developed for other benzamide derivatives in human plasma. nih.gov Derivatization with reagents like benzoyl chloride can be employed to improve the chromatographic and mass spectrometric properties of polar analytes in biological samples. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile analytes, GC-MS can also be used for quantification in complex matrices. Similar to LC-MS/MS, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances selectivity by monitoring only specific ions characteristic of the target analyte. GC-MS methods have been developed for the analysis of various amides in different sample types. atlantis-press.comnih.gov

Crystallographic Studies of Benzamide Derivatives and Their Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound is currently available, the crystallographic analysis of closely related benzamide derivatives provides valuable insights into the expected molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies on compounds like N-(3-methylphenyl)benzamide and 3-methyl-N-(4-methylphenyl)benzamide reveal details about the dihedral angles between the aromatic rings and the planarity of the amide group. researchgate.netresearchgate.net For instance, in 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 70.06 (3)°. researchgate.net In the crystal structure of N-(3-methylphenyl)benzamide, molecules are linked into chains through intermolecular N—H···O hydrogen bonds. researchgate.net The crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide has also been reported, providing structural information on a related N-benzyl amide derivative. vensel.org These studies are crucial for understanding the solid-state properties and potential intermolecular interactions of this compound.

Crystallographic Data for a Related Benzamide Derivative:

| Crystal Data for 3-Methyl-N-(4-methylphenyl)benzamide | |

|---|---|

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.2694 (2) |

| b (Å) | 14.0877 (5) |

| c (Å) | 16.5665 (9) |

| β (°) | 92.588 (4) |

| Volume (ų) | 1228.54 (9) |

| Z | 4 |

Source: researchgate.net

Applications of Benzamide Derivatives As Research Tools and Chemical Intermediates

Role as Chemical Probes for Investigating Biological Pathways

Benzamide (B126) derivatives are instrumental in the field of chemical biology, where they are designed as probes to investigate and elucidate complex biological pathways. Their ability to be modified with photoreactive groups allows for the mapping of interactions with biological targets.

A notable application is in the study of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. Researchers have synthesized novel photoreactive benzamide probes that show potent and selective inhibition of HDAC1 and HDAC2. acs.org These probes, containing aryl and alkyl azido (B1232118) groups, can be used in photoaffinity labeling experiments to crosslink with their target enzymes, helping to map the binding sites within HDAC complexes. acs.org The inhibitory activities of these probes against various HDAC isoforms have been quantified, demonstrating their utility in understanding enzyme function and guiding the development of new therapeutics. acs.org

Table 1: Inhibitory Activity (IC₅₀) of Select Benzamide-Based Probes against HDAC Isoforms

| Probe | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC8 (µM) |

|---|---|---|---|---|

| Probe A | 0.07 | 0.11 | - | - |

| Probe B | 55 | 77 | - | - |

Data represents a range of activities observed for different synthesized probes. acs.org

The development of such probes showcases the adaptability of the benzamide scaffold for creating sophisticated tools for biological investigation.

Utility as Key Intermediates in the Synthesis of Complex Organic Molecules

The amide bond formation is one of the most fundamental reactions in organic chemistry, making benzamide derivatives crucial intermediates in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and natural products. acs.org

Numerous synthetic methods have been developed for the efficient creation of benzamides. Traditional methods often involve the reaction of an activated carboxylic acid, such as an acyl chloride, with an amine. acs.org More modern and environmentally friendly approaches have also been developed. For instance, a novel method involves treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an activated intermediate, which then reacts with an amine to produce the desired benzamide derivative in high yield. acs.org

Benzamides are not just the final products but often serve as precursors for further chemical transformations. They are key intermediates in the synthesis of various heterocyclic compounds. For example, benzamide derivatives are used in the synthesis of quinazolinones and benzimidazoles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net The synthesis of these complex molecules often involves multiple steps where the benzamide moiety is strategically introduced and sometimes later modified.

The versatility of benzamide derivatives as synthetic intermediates is highlighted by their use in the preparation of a wide range of biologically active compounds, including antiprion agents and potential therapeutics for various diseases. researchgate.net

Table 2: Examples of Synthesis Methods for Benzamide Derivatives

| Starting Materials | Reagents/Catalyst | Product | Advantage |

|---|---|---|---|

| Substituted Benzoic Acids, Amines | NHS-TFA | Substituted Benzamides | Efficient, good to excellent yields. acs.org |

| 2-Aminobenzamide, Benzoyl Chlorides | SBA-Pr-SO3H (nano solid acid catalyst) | Benzamide and Quinazolinone Derivatives | Green synthesis, high yields, reusable catalyst. researchgate.net |

| Arenes, Cyanoguanidine | Brønsted superacid (e.g., CF₃SO₃H) | Primary Benzamides | Direct Friedel-Crafts carboxamidation. researchgate.net |

Emerging Applications in Materials Science and Catalyst Design

The robustness and structural versatility of the benzamide linkage have led to its increasing use in the development of advanced materials and novel catalysts.

In materials science , benzamide derivatives are key components in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). Poly(p-benzamide) (PBA) is a well-known aramid that exhibits high thermal stability and can be processed into high-strength, high-modulus fibers. acs.orggoogle.com Research in this area focuses on synthesizing high molecular weight poly(p-benzamide)s and creating block copolymers, such as poly(p-benzamide-b-propylene oxide), to improve properties like processability and flexibility while retaining thermal stability. acs.orgacs.org The introduction of pendent acetoxybenzamide groups into polyisophthalamides has been shown to enhance solubility and maintain good thermal and electroinsulating properties, allowing for the casting of flexible, transparent films. researchgate.net

In the field of catalyst design , the benzamide functional group is being incorporated into the structure of catalysts to enhance their performance and reusability. For example, a nano solid acid catalyst, SBA-Pr-SO3H, has been effectively used for the synthesis of benzamide derivatives themselves. researchgate.net More recently, benzamide functionalities are being integrated into metal-organic frameworks (MOFs). These amide-functionalized MOFs have shown promise as heterogeneous catalysts for reactions like the nitroaldol (Henry) reaction, offering high yields and diastereoselectivities in aqueous media. researchgate.net The amide groups within the MOF structure can act as active sites, influencing the catalytic process. Furthermore, functionalized MOFs containing azo and amide groups have been developed for highly efficient iodine capture, a critical application in managing radioactive waste. acs.org

The cyclization of N-propargyl benzamide using gold catalysts has become a benchmark reaction in studying catalytic mechanisms, highlighting the role of benzamides in advancing our understanding of catalysis. acs.org

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including novel benzamide derivatives. nih.govresearchgate.net These computational tools offer the potential to dramatically accelerate the identification of promising drug candidates and optimize their properties.

Furthermore, AI can significantly streamline the synthetic process. Machine learning algorithms can analyze reaction data to predict optimal reaction conditions, suggest novel synthetic routes, and even automate aspects of chemical synthesis, making the production of complex benzamides more efficient and cost-effective. researchgate.net

Table 1: Potential Applications of AI/ML in the Development of Benzamide Derivatives

| Application Area | Description | Potential Impact |

| Target Identification | Analyzing biological data to identify novel protein targets for which benzamides may be effective ligands. | Discovery of new therapeutic applications for benzamide-based drugs. |

| Virtual Screening | In silico screening of large virtual libraries of benzamide derivatives against known biological targets. | Rapid identification of hit compounds with a higher likelihood of success in experimental assays. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of new benzamide compounds. | Early deselection of candidates with unfavorable properties, reducing late-stage failures. |

| De Novo Drug Design | Generating novel benzamide structures with optimized properties for a specific biological target. | Creation of highly potent and selective drug candidates with improved therapeutic indices. |

| Synthesis Planning | Predicting optimal synthetic routes and reaction conditions for the production of benzamide derivatives. | More efficient, cost-effective, and sustainable chemical synthesis. |

Exploration of Novel Biological Targets and Mechanistic Areas

While benzamides have a well-established history as antipsychotics, antiemetics, and prokinetics, targeting dopamine (B1211576) and serotonin (B10506) receptors, recent research has unveiled their potential to modulate a much broader range of biological targets. drugbank.com The future for compounds like 3-methyl-N-(3-methylbenzyl)benzamide lies in the exploration of these novel mechanistic areas.

One promising avenue is in the field of oncology. Certain benzamide derivatives have shown activity as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are implicated in various cancers. nih.gov The structural features of N-benzylbenzamides could be optimized to achieve potent and selective HDAC inhibition. Another emerging target is the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. nih.gov

Beyond cancer, benzamides are being investigated for their role in neurodegenerative diseases. For instance, derivatives are being designed as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov The N-benzylbenzamide scaffold provides a versatile platform for developing multi-target-directed ligands that could offer a more holistic approach to treating complex diseases. Furthermore, the cannabinoid receptor 2 (CB2) has emerged as a target for anti-inflammatory and neuroprotective agents, and novel benzamide agonists are being developed with enhanced selectivity for this receptor.

Advancements in Synthetic Methodologies for Sustainable Benzamide Production

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of benzamides is no exception, and future research will undoubtedly prioritize the development of "green" synthetic methodologies.

Traditional methods for amide bond formation often rely on coupling reagents that generate significant amounts of waste. whiterose.ac.uk Recent advancements focus on catalytic methods that are more atom-economical and utilize less hazardous reagents. For example, enzymatic synthesis using lipases in green solvents like cyclopentyl methyl ether offers a highly efficient and sustainable alternative for producing amides with high purity and yield. nih.gov

Other innovative approaches include the use of methanol (B129727) as a C1 building block in transition-metal-catalyzed reactions to synthesize N-(methoxymethyl)benzamides, which are important pharmaceutical intermediates. rsc.org The development of one-pot tandem protocols that combine multiple synthetic steps without isolating intermediates can also significantly reduce solvent usage and waste generation. researchgate.net The application of aqueous micellar conditions for key bond-forming reactions represents another significant step towards greener pharmaceutical manufacturing. rsc.org

Table 2: Comparison of Traditional vs. Sustainable Synthetic Methods for Benzamides

| Feature | Traditional Methods | Sustainable Methods |

| Reagents | Stoichiometric coupling reagents, hazardous solvents. | Catalytic amounts of reagents, green solvents (e.g., water, bio-based solvents). |

| Byproducts | Significant waste generation. | Minimal byproducts, often recyclable. |

| Energy Consumption | Often require high temperatures and long reaction times. | Milder reaction conditions, potentially faster reactions. |

| Atom Economy | Lower atom economy due to waste from coupling agents. | Higher atom economy, more efficient use of starting materials. |

| Safety | Use of toxic and flammable solvents. | Use of safer, less volatile solvents. |

Collaborative Research Initiatives Across Chemistry, Biology, and Computational Sciences

The complexity of modern drug discovery necessitates a highly interdisciplinary approach. The future development of this compound and other promising benzamides will depend on seamless collaboration between chemists, biologists, and computational scientists. nih.gov

Such collaborative efforts are essential for tackling the challenges of drug resistance, improving drug targeting, and developing personalized medicines. By combining the expertise from these diverse fields, researchers can more effectively translate basic scientific discoveries into innovative therapies that address unmet medical needs. The synergy between these disciplines will undoubtedly unlock the full therapeutic potential of the benzamide scaffold in the years to come. innovations-report.com

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(3-methylbenzyl)benzamide, and how can reaction yields be maximized?

The synthesis typically involves coupling 3-methylbenzoic acid derivatives with 3-methylbenzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Catalysts such as DMAP improve efficiency. To maximize yields:

- Use a 1.2:1 molar ratio of acyl chloride to amine to reduce side reactions.

- Maintain inert conditions (argon/nitrogen) to prevent hydrolysis.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- ¹H NMR : Expect peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 8.1–8.3 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm and aromatic carbons between 120–140 ppm.

- IR : Strong C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Discrepancies in these signals may indicate impurities or incomplete coupling .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or HDACs, given benzamide’s role as a zinc-binding group .

Advanced Research Questions

Q. How can contradictory bioassay results (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Control variables : Standardize cell lines, culture conditions, and compound purity (HPLC ≥95%).

- Data normalization : Use reference drugs (e.g., doxorubicin for cytotoxicity) as internal controls.

- Mechanistic studies : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding to suspected targets .

Q. What computational strategies are effective for structure-activity relationship (SAR) analysis of benzamide derivatives?

- Docking simulations : Use AutoDock Vina to model interactions with HDACs or kinases.

- QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallization challenges for X-ray diffraction studies be overcome?

Q. What analytical methods resolve thermal decomposition profiles during stability studies?

- TGA/DSC : Monitor mass loss (TGA) and enthalpy changes (DSC) under nitrogen (10°C/min ramp).

- LC-MS : Identify degradation products (e.g., hydrolyzed benzamide fragments).

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.